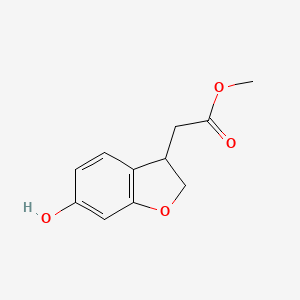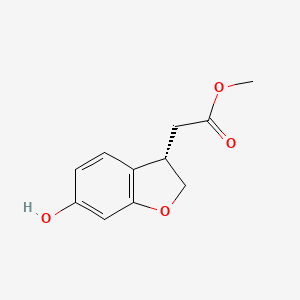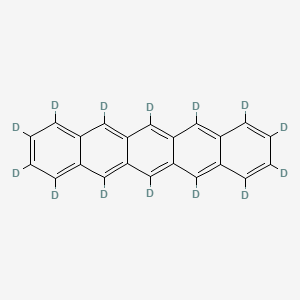
ペンタセン-d14
概要
説明
Pentacene-d14 is a variant of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings . This highly conjugated compound is an organic semiconductor . The CAS number for Pentacene-d14 is 63912-16-3 .
Synthesis Analysis
Pentacene can be synthesized from readily available 6,13-dihydro-6,13-dihydroxypentacene . The synthesis is fast, simple, high-yielding (≥90%), and can be performed at low temperatures . Another synthesis method involves the use of a physical vapor transport process with hydrogen (H2) carrier gas .Molecular Structure Analysis
The molecular formula of Pentacene-d14 is C22D14 . Pentacene is a linear acene, with tetracene (four fused benzene rings) and hexacene (six fused benzene rings) being the previous and next members in the homologous series, respectively .Chemical Reactions Analysis
Pentacene can undergo a disproportionation reaction, which results in the loss of pentacene and the production of other important impurities, such as dihydropentacene (DHP) and peripentacene (PP) during the physical vapor transport (PVT) process . Another study shows that pentacene can react through a barrierless reaction with another radical to produce the fully hydrogenated pentacene .Physical And Chemical Properties Analysis
Pentacene is a deep blue, crystalline material of high reactivity that shows only sparing solubility in organic solvents . The density of Pentacene is 1.2±0.1 g/cm3 .科学的研究の応用
有機電界効果トランジスタ(OFET)
ペンタセン-d14: は、高い電荷キャリア移動度のために、OFET の開発において広く使用されています。活性層におけるペンタセンの分子配向は、電荷キャリアの流れに影響を与えるため、デバイス性能にとって重要です。 偏光依存性ラマン分光法などの手法は、ペンタセンベースの OFET の性能を向上させるために不可欠な、実際のトランジスタデバイスにおけるペンタセン分子の配向分布を調査するために使用されてきました。 .
時間分解電子常磁性共鳴(EPR)分光法
EPR 分光法 の分野では、this compound は室温で時間分解測定を行うための新規な標準として役立ちます。これは、実験装置の較正と常磁性中間体の調査に使用されます。 1,3,5-トリ(1-ナフチル)ベンゼンなどのガラス形成ホスト中のthis compound は、三重項状態の「粉末様」時間分解 EPR スペクトルを提供し、マイクロ波共振器内のレーザービームの調整や、学生への時間分解 EPR 分光法の導入に役立ちます。 .
有機半導体の合成
This compound は、有機半導体の合成において重要な役割を果たします。 これは、物理気相輸送などのプロセスを通じて、高度に純粋なペンタセン結晶を作成するために使用され、これはペンタセンの特性とそのさまざまな電子デバイスにおける応用に関する体系的かつ正確な研究に不可欠です。 .
作用機序
将来の方向性
特性
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriopentacene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIUAWYAILUBJU-WZAAGXFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C(=C4C(=C5C(=C(C(=C(C5=C(C4=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Q1: What is special about Pentacene-d14 that makes it suitable for DNP?
A: Pentacene-d14, the perdeuterated form of pentacene, is often used in DNP experiments due to its ability to form long-lived photo-excited triplet states. [, , ] These triplet states, generated upon light absorption, possess a high degree of electron spin polarization, which can be transferred to surrounding nuclear spins (like protons) using microwave irradiation. This process forms the basis of DNP techniques like the Integrated Solid Effect (ISE). [, ]
Q2: How does deuteration of Pentacene affect its properties relevant to DNP?
A2: Deuteration, the replacement of hydrogen atoms (1H) with deuterium (2H), in Pentacene-d14 serves two primary purposes:
- Reduced Hyperfine Interactions: Deuterium nuclei have a smaller magnetic moment compared to hydrogen nuclei. This leads to reduced hyperfine interactions between the electron spins of the photo-excited triplet state and the surrounding nuclear spins, resulting in longer decay times for electron spin polarization. [, ] Longer decay times allow for more efficient polarization transfer in DNP experiments.
- Simplified Spectra: Deuteration simplifies the observed spectra. This is because deuterium nuclei have different spin properties compared to hydrogen, resulting in simpler splitting patterns in magnetic resonance techniques like EPR. [, ] This simplification allows for clearer interpretation of the spectral data and easier analysis of the DNP process.
Q3: Can you provide an example of a system where Pentacene-d14 is used for DNP?
A: One well-studied system utilizes single crystals of naphthalene doped with Pentacene-d14. [, ] Upon photoexcitation, the Pentacene-d14 molecules transition to a triplet state. The electron spin polarization of this triplet state is then transferred to the surrounding proton spins in the naphthalene host crystal via microwave irradiation using techniques like ISE, Stretched Solid Effect (SSE), or Adiabatic Solid Effect (ASE). []
Q4: Are there specific analytical techniques used to study Pentacene-d14 and its DNP mechanisms?
A4: Researchers employ various techniques to investigate Pentacene-d14 and its role in DNP:
- Electron Paramagnetic Resonance (EPR): This technique is crucial for studying the electron spin properties of the photo-excited triplet states in Pentacene-d14. [, ] Zero-field EPR, in particular, has provided valuable information about the triplet state's zero-field splitting parameters. []
- Optically Detected Magnetic Resonance (ODMR): This technique combines optical excitation with magnetic resonance detection, allowing researchers to study the triplet state dynamics and its interaction with nuclear spins. [, ] This technique has been particularly useful in studying single molecules of Pentacene-d14 doped in crystals. [, ]
- Fluorescence Autocorrelation Spectroscopy: This technique provides insights into the excited state dynamics of Pentacene-d14, including the intersystem crossing rates between singlet and triplet states. [] By studying how these rates change with isotopic composition, researchers can understand the factors influencing triplet state formation and its efficiency in DNP.
Q5: What is the significance of studying single molecules of Pentacene-d14?
A: Examining single molecules of Pentacene-d14 embedded in host crystals offers a unique perspective on DNP processes. [] This approach eliminates ensemble averaging, revealing detailed information about the interaction of the Pentacene-d14 triplet state with its local environment and its influence on DNP efficiency. For instance, researchers have observed the hyperfine splitting of magnetic resonance lines due to the interaction of the triplet electron spin with a single 13C nucleus in a Pentacene-d14 molecule. [] This level of detail is inaccessible in bulk measurements and highlights the power of single-molecule techniques in understanding DNP mechanisms at the molecular level.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
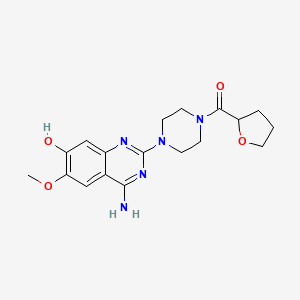
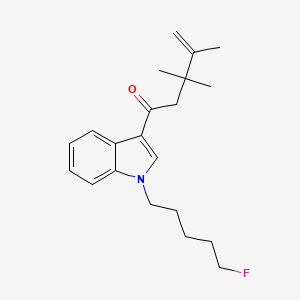
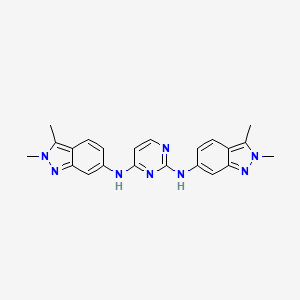
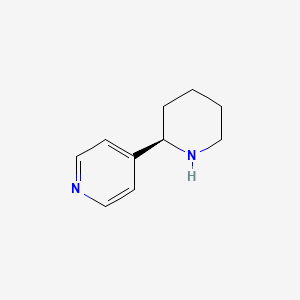
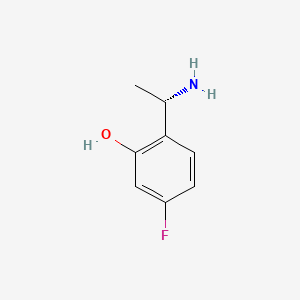
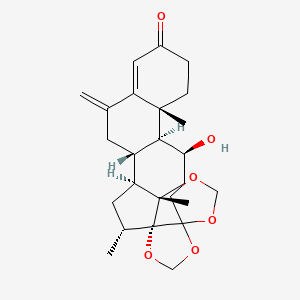
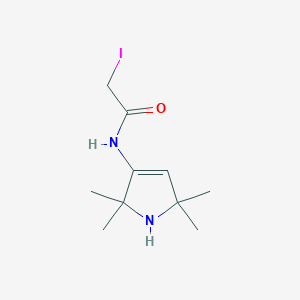


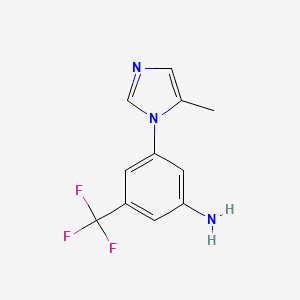
![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)

